Phenylacetylene-d6

Catalog No.
S804352
CAS No.
25837-47-2
M.F
C8H6
M. Wt
108.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetylene-d6

CAS Number

25837-47-2

Product Name

Phenylacetylene-d6

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2-deuterioethynyl)benzene

Molecular Formula

C8H6

Molecular Weight

108.17 g/mol

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D,3D,4D,5D,6D,7D

InChI Key

UEXCJVNBTNXOEH-HLGHPJLRSA-N

SMILES

C#CC1=CC=CC=C1

Canonical SMILES

C#CC1=CC=CC=C1

Isomeric SMILES

[2H]C#CC1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H]

Isotopic Labeling for NMR Spectroscopy:

  • Phenylacetylene-d6 is a deuterated molecule, meaning it contains six deuterium atoms (²H) replacing hydrogen atoms (¹H) in its structure. This isotopic substitution offers several advantages in Nuclear Magnetic Resonance (NMR) spectroscopy [].
  • Deuterium has a different spin property compared to hydrogen, leading to distinct NMR signals. By incorporating Phenylacetylene-d6 into a molecule of interest, researchers can selectively "silence" specific NMR signals from the hydrogens it replaces. This allows them to focus on signals from other parts of the molecule, leading to a clearer understanding of its structure and dynamics [].

Internal Standard for Mass Spectrometry:

  • Phenylacetylene-d6 can be used as an internal standard in Mass Spectrometry (MS) experiments []. An internal standard is a compound deliberately added to a sample in a known amount. It serves as a reference point for the mass spectrometer, allowing researchers to accurately account for variations in instrument performance and sample preparation.
  • Due to its unique mass and well-defined peak in the mass spectrum, Phenylacetylene-d6 helps researchers accurately determine the mass-to-charge ratio (m/z) of other molecules in the sample. This information is crucial for identifying and characterizing unknown compounds [].

Research on Aromatic Compounds and Reactions:

  • Phenylacetylene-d6, being a derivative of phenylacetylene (a simple aromatic compound), can be used as a starting material or reference compound in studies related to aromatic chemistry.
  • Researchers can investigate the reactivity of phenylacetylene-d6 in various reactions, such as cycloadditions, coupling reactions, and polymerization processes. The presence of deuterium atoms can also be used to track the reaction pathway and elucidate reaction mechanisms [].

Studies of Isotopic Effects:

  • The incorporation of deuterium into a molecule can subtly alter its physical and chemical properties. Phenylacetylene-d6 can be employed in studies to investigate these isotopic effects.
  • By comparing the behavior of Phenylacetylene-d6 with its non-deuterated counterpart, researchers can gain insights into the role of hydrogen bonding, vibrational modes, and zero-point energy in various chemical processes [].

Phenylacetylene-d6 is a deuterated derivative of phenylacetylene, an alkyne hydrocarbon characterized by a phenyl group attached to a terminal acetylenic carbon. It appears as a colorless, viscous liquid and is notable for its ease of handling compared to gaseous acetylene. The compound has the molecular formula C₈D₆ and is often utilized in various

Phenylacetylene-d6 is a flammable liquid []. It can be harmful if swallowed or inhaled and may cause serious eye irritation []. Here are some safety precautions to consider when handling phenylacetylene-d6:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Handle in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper waste disposal procedures according to local regulations.
Typical of terminal alkynes. Key reactions include:

  • Hydrogenation: It can be partially hydrogenated using Lindlar's catalyst to yield styrene.
  • Oxidative Coupling: In the presence of bases and copper(II) salts, it undergoes oxidative coupling to form diphenylbutadiyne.
  • Hydration: When treated with water and certain metal reagents, it can convert to acetophenone.
  • Polymerization: Phenylacetylene-d6 can undergo oligomerization, trimerization, and polymerization under specific conditions, leading to various oligomeric and polymeric products .

Phenylacetylene-d6 can be synthesized through several methods:

  • Deuterated Elimination Reactions: Starting from deuterated precursors, such as deuterated styrene dibromide, elimination of hydrogen bromide can yield phenylacetylene-d6.
  • Sonogashira Coupling: This method involves the coupling of deuterated iodobenzene with trimethylsilylacetylene followed by desilylation using tetrabutylammonium fluoride.
  • Deuterated Hydrolysis: Phenylacetylene can also be synthesized by reacting deuterated acetylene with phenyl halides under appropriate conditions .

Phenylacetylene-d6 finds utility in various fields:

  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, particularly in coupling reactions like the Sonogashira reaction.
  • NMR Spectroscopy: The compound is valuable for nuclear magnetic resonance studies due to its distinct spectral characteristics arising from deuteration.
  • Material Science: It is used in the synthesis of polymers and materials with specific properties tailored for applications in nanotechnology and supramolecular chemistry .

Interaction studies involving phenylacetylene-d6 focus on its reactivity with different reagents and catalysts. These studies help elucidate the mechanisms of reactions involving alkynes and contribute to understanding how substituents influence reactivity patterns. For instance, research has shown that phenylacetylene-d6 can form stable adducts with radicals or other reactive intermediates, aiding in the exploration of radical chemistry .

Phenylacetylene-d6 shares similarities with various other compounds in the alkyne family. Notable similar compounds include:

  • Phenylacetylene (C₈H₈): The non-deuterated version, commonly used in organic synthesis.
  • 1-Octyne (C₈H₁₄): A straight-chain alkyne used in similar applications but lacks the aromatic character.
  • Diphenylacetylene (C₁₄H₁₀): A compound formed from two phenyl groups attached to an acetylenic bond; it exhibits different physical properties and reactivity.

Comparison Table

CompoundMolecular FormulaCharacteristicsUnique Features
PhenylacetyleneC₈H₈Colorless liquid; used widely in organic synthesisNon-deuterated form
Phenylacetylene-d6C₈D₆Colorless liquid; isotopically labeledUseful for NMR spectroscopy
1-OctyneC₈H₁₄Straight-chain alkyne; less reactiveLacks aromaticity
DiphenylacetyleneC₁₄H₁₀Solid at room temperature; higher molecular weightForms stable complexes with metals

The uniqueness of phenylacetylene-d6 lies primarily in its isotopic labeling, which allows for enhanced analytical capabilities and insights into reaction mechanisms that are not possible with its non-deuterated counterparts .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

1-(~2~H)Ethynyl(~2~H_5_)benzene

Dates

Modify: 2024-04-14

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